molecular formula C9H13ClN2 B1395998 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride CAS No. 1447606-38-3

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride

Cat. No. B1395998
CAS RN: 1447606-38-3
M. Wt: 184.66 g/mol
InChI Key: GHAWHHCFFKQULA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is a chemical compound with the CAS Number: 1447606-38-3 . It has a molecular weight of 184.67 .


Synthesis Analysis

The synthesis of this compound and its analogs has been discussed in various studies . One commonly used method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The linear formula of this compound is C9H13ClN2 . The Inchi Code is 1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6,10H2;1H .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . The physical form of the compound is not mentioned in the search results.

Scientific Research Applications

Endogenous Presence and Parkinsonism

1,2,3,4-Tetrahydroisoquinoline and its derivatives have been identified as endogenous amines in the brain. Kohno, Ohta, and Hirobe (1986) reported the presence of these amines in non-treated rat brains, suggesting a potential link to parkinsonism (Kohno, Ohta, & Hirobe, 1986). Similarly, Kotake et al. (1995) found high levels of certain tetrahydroisoquinoline derivatives in the cerebrospinal fluid of parkinsonian patients (Kotake et al., 1995).

Chemical Synthesis and Applications

Bolchi et al. (2013) demonstrated a racemization process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in preparing the drug solifenacin, highlighting its potential in pharmaceutical synthesis (Bolchi et al., 2013). Zhu and Seidel (2017) explored redox-neutral annulations involving 1,2,3,4-tetrahydroisoquinoline, revealing its utility in dual C–H bond functionalization (Zhu & Seidel, 2017).

Pharmacological Studies

Zára-Kaczián et al. (1986) studied the structure-activity relationship in tetrahydroisoquinoline derivatives, finding potential applications in antidepressant actions (Zára-Kaczián et al., 1986). Additionally, Weber, Kuklinski, and Gmeiner (2000) investigated the formation of tetrahydroisoquinolines from N,N-dibenzyl-protected beta-amino alcohols, which could be useful intermediates in the synthesis of beta-amino acids (Weber, Kuklinski, & Gmeiner, 2000).

Potential in Neuroprotection

Kotake et al. (2005) reported on the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline in cultured rat mesencephalic neurons, providing insights into its potential application in treating Parkinson's disease (Kotake et al., 2005).

Safety and Hazards

The safety information available indicates that the compound has an exclamation mark pictogram, with a signal word of "Warning" . The specific hazard statements and precautionary statements are not provided in the search results.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions. Additionally, this compound can bind to certain receptors, modulating their activity and influencing signal transduction pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, this compound can modulate the expression of genes involved in stress response, inflammation, and cell survival, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin. Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic modifications, thereby affecting the synthesis of proteins involved in cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety . In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, thereby impacting cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The distribution of this compound can influence its interactions with biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAWHHCFFKQULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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